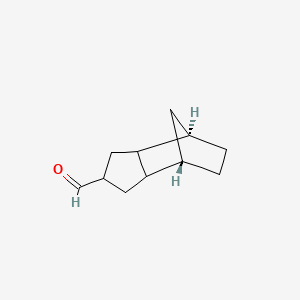
4,7-Methanoindan-1-carboxaldehyde,hexahydro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methanoindan-1-carboxaldehyde, hexahydro is an organic compound with the molecular formula C11H16O. It is known for its unique structure, which includes a methanoindan framework. This compound is often used as an intermediate in the synthesis of various biologically active molecules and has applications in the fields of chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,7-Methanoindan-1-carboxaldehyde, hexahydro can be synthesized through several methods. One common approach involves the oxidation of methylcyclopentadiene using oxidizing agents such as potassium permanganate or potassium dichromate . Another method involves the reaction of formaldehyde with cyclopentadiene in the presence of acetylacetonate .
Industrial Production Methods
In industrial settings, the production of 4,7-Methanoindan-1-carboxaldehyde, hexahydro typically involves large-scale oxidation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Methanoindan-1-carboxaldehyde, hexahydro undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, potassium dichromate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,7-Methanoindan-1-carboxaldehyde, hexahydro has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,7-Methanoindan-1-carboxaldehyde, hexahydro involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octahydro-4,7-methano-1H-indenecarbaldehyde
- Octahydro-7-methano-1H-indenecarboxaldehyde
- Octahydro-4,7-methano-1H-indene-5-carboxaldehyde
Uniqueness
4,7-Methanoindan-1-carboxaldehyde, hexahydro is unique due to its specific methanoindan structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
(1S,7R)-tricyclo[5.2.1.02,6]decane-4-carbaldehyde |
InChI |
InChI=1S/C11H16O/c12-6-7-3-10-8-1-2-9(5-8)11(10)4-7/h6-11H,1-5H2/t7?,8-,9+,10?,11? |
Clé InChI |
WIAAKUABMFXNEH-YFYNPKGQSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1C3C2CC(C3)C=O |
SMILES canonique |
C1CC2CC1C3C2CC(C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


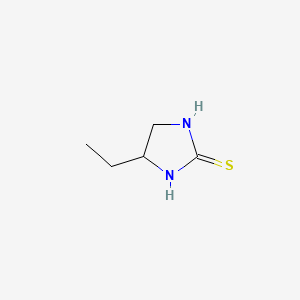


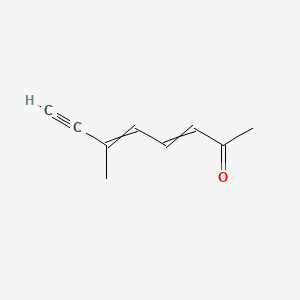

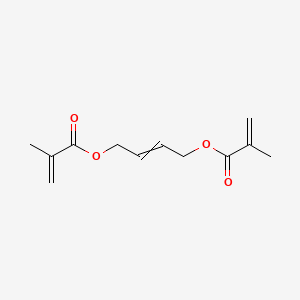
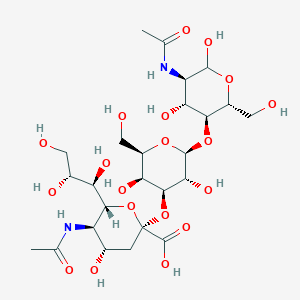
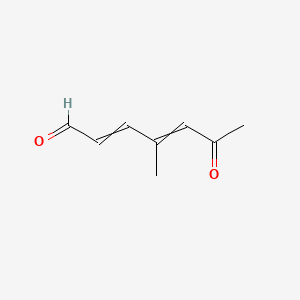
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
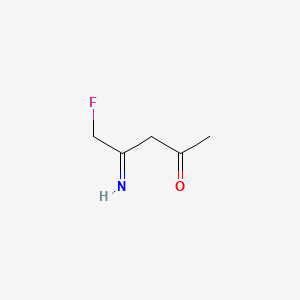

![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
